molecular formula C11H9FN2O4 B1394845 Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate CAS No. 913287-14-6

Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate

Cat. No. B1394845
M. Wt: 252.2 g/mol
InChI Key: KDXKETVXWGHXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate” is a chemical compound that has garnered attention in scientific research. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . The molecular formula of this compound is C11H9FN2O4 .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate” consists of an indole ring substituted with a fluoro group at the 4th position and a nitro group at the 7th position . The indole ring is also attached to a carboxylate group at the 2nd position, which is further esterified with an ethyl group .

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives have been found to be biologically active compounds used in the treatment of various disorders in the human body, including cancer cells and microbes .
    • They have attracted increasing attention in recent years due to their various biologically vital properties .
    • The methods of application or experimental procedures involve the synthesis of these indole derivatives and their subsequent testing on the targeted cells or microbes .
    • The outcomes of these applications have shown promising results in the treatment of the aforementioned disorders .
  • Antiviral Research

    • Indole derivatives have been reported as antiviral agents .
    • For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • The methods of application involve the synthesis of these compounds and their testing against various viruses .
    • The outcomes have shown that these compounds have potential antiviral properties, with some compounds showing inhibitory activity against specific viruses .
  • Synthesis of Alkaloids

    • Indole derivatives are used in the synthesis of selected alkaloids .
    • The methods of application involve the synthesis of these indole derivatives and their subsequent incorporation into the structure of the alkaloids .
    • The outcomes of these applications have shown that indole derivatives can be effectively used in the synthesis of various alkaloids .
  • Antioxidant Research

    • Indole derivatives have been reported to possess antioxidant properties .
    • The methods of application involve the synthesis of these compounds and their testing for antioxidant activity .
    • The outcomes have shown that these compounds have potential antioxidant properties .
  • Antimicrobial Research

    • Indole derivatives have been reported to possess antimicrobial properties .
    • The methods of application involve the synthesis of these compounds and their testing against various microbes .
    • The outcomes have shown that these compounds have potential antimicrobial properties .
  • Antidiabetic Research

    • Indole derivatives have been reported to possess antidiabetic properties .
    • The methods of application involve the synthesis of these compounds and their testing for antidiabetic activity .
    • The outcomes have shown that these compounds have potential antidiabetic properties .
  • Synthesis of Alkaloids

    • Indole derivatives are used in the total synthesis of (±)-dibromophakellin and analogs .
    • They are also used in the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
    • The methods of application involve the synthesis of these indole derivatives and their subsequent incorporation into the structure of the alkaloids .
    • The outcomes of these applications have shown that indole derivatives can be effectively used in the synthesis of various alkaloids .
  • CRTH2 Receptor Antagonists

    • Indole derivatives are used in the preparation of CRTH2 receptor antagonists .
    • The methods of application involve the synthesis of these compounds and their testing for antagonist activity .
    • The outcomes have shown that these compounds have potential antagonist properties .
  • Indoleamine 2,3-dioxygenase (IDO) Inhibitors

    • Indole derivatives are used in the preparation of Indoleamine 2,3-dioxygenase (IDO) inhibitors .
    • The methods of application involve the synthesis of these compounds and their testing for inhibitory activity .
    • The outcomes have shown that these compounds have potential inhibitory properties .
  • Cannabinoid CB1 Receptor Antagonists

    • Indole derivatives are used in the preparation of Cannabinoid CB1 receptor antagonists .
    • The methods of application involve the synthesis of these compounds and their testing for antagonist activity .
    • The outcomes have shown that these compounds have potential antagonist properties .
  • Inhibitors of Human Reticulocyte 15-Lipoxygenase-1

    • Indole derivatives are used in the preparation of inhibitors of Human Reticulocyte 15-Lipoxygenase-1 .
    • The methods of application involve the synthesis of these compounds and their testing for inhibitory activity .
    • The outcomes have shown that these compounds have potential inhibitory properties .
  • Antiproliferative Agent Against Human Leukemia K562 Cells

    • Indole derivatives are used in the preparation of an antiproliferative agent against human leukemia K562 cells .
    • The methods of application involve the synthesis of these compounds and their testing for antiproliferative activity .
    • The outcomes have shown that these compounds have potential antiproliferative properties .

Future Directions

Indole derivatives, including “Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O4/c1-2-18-11(15)8-5-6-7(12)3-4-9(14(16)17)10(6)13-8/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXKETVXWGHXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate

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